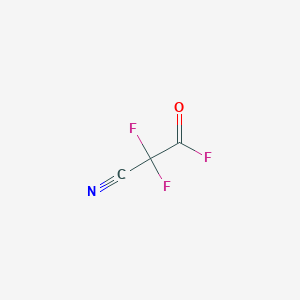

Cyano(difluoro)acetyl fluoride

描述

Cyano(difluoro)acetyl fluoride (hypothetical structure: CF₂(CN)C(O)F) is a fluorinated organic compound characterized by a cyano (-CN) group, two fluorine atoms, and an acetyl fluoride (-C(O)F) moiety. The cyano group enhances electrophilicity, while fluorine atoms confer thermal stability and metabolic resistance. This combination suggests utility in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .

属性

CAS 编号 |

77946-96-4 |

|---|---|

分子式 |

C3F3NO |

分子量 |

123.03 g/mol |

IUPAC 名称 |

2-cyano-2,2-difluoroacetyl fluoride |

InChI |

InChI=1S/C3F3NO/c4-2(8)3(5,6)1-7 |

InChI 键 |

HENCJRDUTWWBFY-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C(C(=O)F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyano(difluoro)acetyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce the desired compound . The reaction conditions include temperatures around 40-50°C and pressures up to 4-5 MPa. Stabilizers like triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods

While the laboratory-scale synthesis of cyano(difluoro)acetyl fluoride is well-documented, scaling up to industrial production requires careful control of reaction conditions to ensure safety and efficiency. The use of high-pressure reactors and stabilizers is crucial to prevent hazardous reactions .

化学反应分析

Types of Reactions

Cyano(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano or difluoroacetyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metal fluorides and ionic liquids, which facilitate the substitution reactions.

Oxidation: Oxidizing agents like sulfuryl fluoride can be used to oxidize cyano(difluoro)acetyl fluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated compounds, while oxidation can produce difluoroalkanes or α-fluorocarboxylic acids .

科学研究应用

Cyano(difluoro)acetyl fluoride has several applications in scientific research:

作用机制

The mechanism by which cyano(difluoro)acetyl fluoride exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Cyano(difluoro)acetyl fluoride with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features | Source |

|---|---|---|---|---|

| 2-(Fluorosulfonyl)difluoroacetyl fluoride | C₂F₄O₃S | -SO₂F, -C(O)F, -CF₂ | Dual functionality: fluorosulfonyl and acetyl fluoride groups enhance reactivity in polymerization and sulfonamide synthesis . | |

| 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | C₉H₆F₂NO₂ | -CN, -CF₂, -COOH | Cyano and difluoro groups on phenyl ring improve lipophilicity and antimicrobial activity . | |

| Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate | C₁₁H₈F₂NO₂ | -CN, -CF₂, -COOEt | Difluoro substitution on phenyl ring enhances bioactivity; ester group aids in prodrug design . | |

| N-(4-Cyano-2-fluorophenyl)acetamide | C₉H₇FN₂O | -CN, -F, -NHCOCH₃ | Fluorine and cyano groups synergize to improve membrane permeability and target selectivity . | |

| 5-Cyanopyridine-3-sulfonyl fluoride | C₆H₃FN₂O₂S | -CN, -SO₂F | Electrophilic sulfonyl fluoride and cyano groups enable click chemistry applications . |

Positional Effects of Substituents

- Fluorine Positioning: and highlight that fluorine placement (e.g., 2,3- vs. 3,5-difluoro) significantly alters reactivity. For instance, 2-(3,5-Difluorophenyl)Ethanoyl Chloride exhibits higher stability than its 3,4-difluoro counterpart due to reduced steric hindrance .

- Cyano Group Impact: In N-(4-Cyano-2-fluorophenyl)acetamide, the para-cyano group increases electron-withdrawing effects, enhancing acidity and interaction with biological targets .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。